2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide
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Overview
Description
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide is a chemical compound with the molecular formula C₄H₂F₇NO. It is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their high chemical stability and resistance to degradation . This compound is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid with ammonia or an amine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong bonds with various substrates, making it highly effective in its applications. The exact pathways and molecular targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid: Similar in structure but differs in functional groups.
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile: Another related compound with a nitrile group instead of an amide.
Uniqueness
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide is unique due to its amide functional group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and resistance to degradation .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F7NO/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYAKVNIRRRJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896309 |
Source
|
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662-20-4 |
Source
|
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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